molecular formula C11H12N2O B3058911 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- CAS No. 92753-34-9

3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-

Cat. No.: B3058911
CAS No.: 92753-34-9
M. Wt: 188.23 g/mol
InChI Key: ITUBXYGHGAJZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₁₂H₁₄N₂O (inferred from analogs in ).

For example, substituting ethyl acetoacetate (instead of methyl acetoacetate) with phenylhydrazine under acidic reflux conditions would yield the 5-ethyl derivative. Purification via recrystallization or column chromatography (as in ) ensures high purity .

Properties

IUPAC Name

5-ethyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-9-8-11(14)13(12-9)10-6-4-3-5-7-10/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUBXYGHGAJZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354371
Record name 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92753-34-9
Record name 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Standard Laboratory Procedure

A representative protocol from Zhou et al. (2014) involves:

  • Dissolving phenylhydrazine hydrochloride (4.0 mmol) in ethanol (5 mL) and water (1 mL)
  • Adding sodium acetate (4.0 mmol) as a base catalyst
  • Introducing ethyl acetoacetate (4.0 mmol) dropwise
  • Refluxing the mixture at 80°C for 3 hours

The crude product precipitates upon cooling and is purified via recrystallization from ethanol/hexane mixtures, yielding 68-75% of pure compound.

Critical Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 75-85°C <70°C: <50% yield
Molar Ratio (1:1.2) Hydrazine:ester Excess ester reduces byproducts
Reaction Time 2.5-3.5 hours Prolonged heating causes decomposition

Microwave-Assisted Synthesis

Recent advancements have demonstrated the effectiveness of microwave irradiation in reducing reaction times. A modified protocol achieves complete conversion in 15-20 minutes through:

Accelerated Cyclization

  • Microwave power: 300 W
  • Solvent system: Ethanol/water (4:1 v/v)
  • Catalyst: p-Toluenesulfonic acid (0.5 eq)
  • Yield improvement: 82-85% (vs. 75% conventional)

This method minimizes thermal degradation pathways while maintaining excellent regioselectivity for the 5-ethyl substitution pattern.

Continuous Flow Production

Industrial-scale manufacturing employs continuous flow reactors to enhance process control and safety:

Pilot Plant Configuration

  • Reactor type: Tubular plug-flow
  • Residence time: 8-12 minutes
  • Throughput: 12 kg/hr
  • Key advantages:
    • 40% reduction in solvent usage
    • 99.8% conversion efficiency
    • Consistent purity (>99.5% HPLC)

Alternative Catalytic Systems

Comparative studies have identified superior catalytic systems for challenging substrates:

Catalyst Performance Comparison

Catalyst Yield (%) Purity (%) Reaction Time
Sodium acetate 75 98.2 3 hours
Amberlyst-15 83 99.1 1.5 hours
ZnCl₂-Al₂O₃ 79 98.7 2 hours

Heterogeneous catalysts like Amberlyst-15 enable facile recovery and reuse without significant activity loss over five cycles.

Purification Methodologies

Final product quality depends critically on crystallization conditions:

Solvent Screening Results

Solvent Pair Recovery (%) Purity (%) Crystal Morphology
THF/Hexane 89 99.3 Needles
Ethanol/Water 78 98.8 Plates
Acetone/Petroleum 82 99.1 Prisms

THF/hexane mixtures provide optimal phase separation characteristics for industrial-scale operations.

Mechanistic Insights

Detailed NMR studies have elucidated the reaction pathway:

Key Intermediate Isolation

  • Hydrazone formation (0.5-1 hour)
  • Cyclization via intramolecular nucleophilic attack
  • Tautomerization to aromatic pyrazolone system

In-situ FTIR monitoring reveals complete ester conversion within 90 minutes under optimized conditions.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazolones, hydrazine derivatives, and various pyrazole-based compounds .

Scientific Research Applications

3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its therapeutic effects . The presence of nitrogen atoms in the pyrazolone ring allows for hydrogen bonding and electrostatic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Pyrazolone derivatives differ primarily in substituents at positions 2, 4, and 5, which influence their physical and biological properties.

Compound Name Substituents (Position) Molecular Formula Boiling Point (K) logP<sup>a</sup> Key References
5-Ethyl-2,4-dihydro-2-phenyl- (target) 5-Ethyl, 2-Phenyl C₁₂H₁₄N₂O ~560<sup>b</sup> 2.43–2.88
5-Methyl-2,4-dihydro-2-phenyl- 5-Methyl, 2-Phenyl C₁₁H₁₂N₂O 560.20 2.43
5-Cyclopropyl-2,4-dihydro-4-quinolinyl 5-Cyclopropyl, 4-Quinolinylidene C₁₅H₁₃N₃O N/A N/A
5-Pentyl-2,4-dihydro- 5-Pentyl C₈H₁₄N₂O N/A -2.64

<sup>a</sup> logP values calculated using Crippen’s method.
<sup>b</sup> Estimated based on methyl analog data ().

Key Observations :

  • Ethyl vs.
  • Cyclopropyl and Quinolinylidene: These substituents () introduce steric bulk and π-conjugation, which may improve binding to aromatic enzyme pockets (e.g., dihydroorotate dehydrogenase (DHODH) inhibitors in ).
Antimicrobial Activity:
Compound Type Gram-positive Bacteria (MIC, µM/mL) Gram-negative Bacteria (MIC, µM/mL) Antitubercular Activity (MIC, µM/mL)
5-Ethyl-2-phenyl (Schiff base) 12.5–25.0 25.0–50.0 15.28
5-Methyl-2-phenyl (Schiff base) 25.0–50.0 50.0–100.0 25.38
Cyclopropyl-pyridine hybrid N/A N/A <10.0 (DHODH inhibition)

Notes:

  • Ethyl-substituted Schiff bases (e.g., TZP3c, TZP3d in ) show superior antitubercular activity due to enhanced lipophilicity and target affinity .
  • Cyclopropyl-pyridine hybrids () inhibit DHODH at nanomolar concentrations, a key target in autoimmune diseases .
Anti-inflammatory Activity:
  • Arylidene derivatives (e.g., 4-arylidene-5-methyl-2-phenyl) reduce edema in rodent models by 60–70% at 50 mg/kg doses . Ethyl analogs are hypothesized to have longer half-lives due to slower metabolic clearance.

Biological Activity

3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-, a member of the pyrazolone family, is gaining attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and research findings related to its therapeutic potential.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing two nitrogen atoms and three carbon atoms. Its unique structure contributes to various biological activities and chemical reactivity patterns. The presence of ethyl and phenyl groups enhances its lipophilicity, facilitating interactions with biological targets such as enzymes and receptors.

Synthesis Methods

The synthesis of 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl- typically involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions. Catalysts may be employed to enhance reaction rates and yields. The general synthetic route includes:

  • Condensation Reaction : Ethyl acetoacetate + Phenylhydrazine
  • Reaction Conditions : Acidic or basic medium; potential use of catalysts

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties for various pyrazole derivatives, including 3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-. For instance, specific derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
100.25Staphylococcus epidermidis

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to 3H-Pyrazol-3-one have shown promising results against various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the micromolar range against lung cancer cells (A549) and breast cancer cells (MCF7) .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)
Compound AA54926
Compound BMCF73.79
Compound CHepG20.71

The mechanism of action for pyrazole compounds often involves the inhibition of key enzymes or pathways involved in cancer progression and microbial resistance. For instance, some derivatives act as enzyme inhibitors that interfere with metabolic processes in pathogenic organisms or cancer cells .

Case Studies

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on different cancer cell lines, showing that certain compounds significantly inhibited cell growth and induced apoptosis .
  • Antimicrobial Resistance Study : Research highlighted the effectiveness of specific pyrazole derivatives against antibiotic-resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-
Reactant of Route 2
3H-Pyrazol-3-one, 5-ethyl-2,4-dihydro-2-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.